[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride
Description
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a fluorinated tertiary amine salt featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position and a dimethylaminomethyl group at the same carbon. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C7H17Cl2FN2 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)6-7(8)3-4-9-5-7;;/h9H,3-6H2,1-2H3;2*1H |
InChI Key |
XJHQZLROEAWARV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCNC1)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-pyrrolidinemethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position. This is followed by the reaction with dimethylamine to form the desired compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Pharmacokinetics: No direct data on the target compound’s ADME (absorption, distribution, metabolism, excretion) are available. However, piperidine analogs (e.g., EN300-27735308) suggest that ring size impacts bioavailability, with 6-membered rings often exhibiting longer half-lives due to reduced metabolic clearance .
- Fluorine Effects : Fluorine’s electronegativity and small size may enhance metabolic stability and binding affinity compared to chlorine or hydrogen analogs, as seen in FDA-approved fluorinated drugs .
Biological Activity
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a fluorinated derivative of pyrrolidine, notable for its potential applications in pharmacology and medicinal chemistry. This compound's unique structure, characterized by the presence of a fluorine atom, enhances its lipophilicity and biological activity, making it a subject of interest in various research domains.
- Molecular Formula : C7H16ClF N2
- Molecular Weight : 180.67 g/mol
- Structural Characteristics : The compound features a five-membered nitrogen-containing heterocycle with a dimethylamine group, which is crucial for its biological interactions.
The biological activity of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorine substitution increases the compound's ability to penetrate biological membranes, potentially modulating receptor activity and influencing various physiological processes.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
- Neurotransmitter Receptor Modulation : The compound has been investigated for its role as a ligand in receptor binding studies, particularly concerning neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to establish efficacy and mechanisms.
- Potential Therapeutic Applications : Ongoing research is exploring its use in developing new pharmaceuticals targeting neurological disorders and other conditions due to its favorable pharmacokinetic properties.
Study 1: Receptor Binding Affinity
A study assessed the binding affinity of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride to various neurotransmitter receptors. Results indicated that the compound exhibited significant binding to serotonin receptors, suggesting potential applications in treating mood disorders.
Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results that warrant further exploration.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparative Analysis
To understand the unique properties of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride, it can be compared with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| [(3-Chloropyrrolidin-3-yl)methyl]dimethylamine | Chlorinated derivative | Moderate receptor affinity |
| [(3-Methylpyrrolidin-3-yl)methyl]dimethylamine | Non-halogenated variant | Lower lipophilicity |
| [(3-Bromopyrrolidin-3-yl)methyl]dimethylamine | Brominated derivative | Enhanced stability but lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
